molecular formula C7H7BrN2O B599112 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine CAS No. 1203499-19-7

8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine

Cat. No.: B599112
CAS No.: 1203499-19-7
M. Wt: 215.05
InChI Key: BHSDVIXRHSRWEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine typically involves the bromination of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be cost-effective and scalable, often involving continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as N-oxides or hydroxylated compounds.

    Reduction Products: Dehalogenated compounds or other reduced forms.

Scientific Research Applications

Chemistry: 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with various biological targets and its potential therapeutic effects .

Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the development of new drugs. Its unique structure makes it a candidate for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new technologies and processes .

Mechanism of Action

The mechanism of action of 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to various biological receptors. The compound may also undergo metabolic transformations that activate or deactivate its biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison: 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine is unique due to its specific bromination pattern and the position of the bromine atom on the pyrido[3,4-b][1,4]oxazine ring. This structural feature influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the bromine atom at the 8-position can enhance its binding affinity to certain biological targets and alter its pharmacokinetic properties .

Properties

IUPAC Name

8-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-3-9-4-6-7(5)10-1-2-11-6/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSDVIXRHSRWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CN=CC(=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673652
Record name 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-19-7
Record name 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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